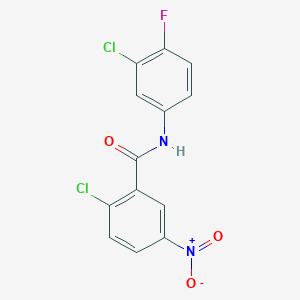

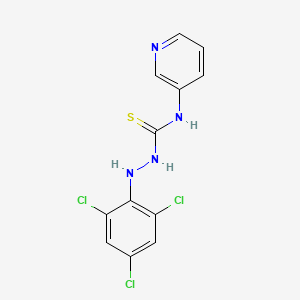

![molecular formula C15H16O4 B5554857 2-甲基-5-[(2-甲基-2-丙烯-1-基)氧基]-1-苯并呋喃-3-甲酸甲酯](/img/structure/B5554857.png)

2-甲基-5-[(2-甲基-2-丙烯-1-基)氧基]-1-苯并呋喃-3-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzofuran derivatives typically involves strategies that allow for the functionalization of the benzofuran core, introducing various substituents that can alter the compound's properties and reactivity. For example, the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives through a one-pot reaction demonstrates the versatility of benzofuran synthesis methods. These methods often employ catalysis, such as KHSO4 under ultrasound irradiation conditions, to achieve high yields and selectivity (Gao et al., 2011).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including methyl 2-methyl-5-[(2-methyl-2-propen-1-yl)oxy]-1-benzofuran-3-carboxylate, can be characterized using various spectroscopic methods. For instance, FT-IR, FT-Raman, 1H NMR, 13C NMR, and UV spectral studies provide insights into the structural features and functional groups present in the molecule. Computational methods such as density functional theory (DFT) calculations are used to predict and analyze the molecular structure, electronic properties, and reactivity (Hiremath et al., 2018).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions that highlight their reactivity and potential applications. For example, their ability to act as radical scavengers, evidenced by their antioxidant properties, showcases their chemical reactivity. These properties are often investigated through assays like DPPH radical scavenging and ferrous ion chelating activities (Then et al., 2017).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as solubility, melting point, and crystallinity, can be influenced by the nature and position of substituents on the benzofuran core. These properties are crucial for the compound's applications in material science and pharmaceuticals. Structural characterization through X-ray crystallography provides detailed information on the molecular conformation and intermolecular interactions, which are key to understanding the physical properties (Marjani, 2013).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are central to the application of benzofuran derivatives in organic synthesis and as functional materials. Studies often employ computational chemistry to predict these properties and guide the synthesis of new derivatives with tailored chemical behaviors (Maridevarmath et al., 2019).

科学研究应用

新化合物的合成

研究人员已经开发出简便且经济高效的方法来合成涉及苯并呋喃部分的新型衍生物。例如,高等人(2011 年)报道了一系列甲撑二氧基化 2-(苯并呋喃-2-基)-喹啉-3-羧酸衍生物的合成,通过一锅反应。这种合成突出了苯并呋喃衍生物在开发具有潜在医药化学和材料科学应用的新型有机化合物方面的潜力 Gao et al., 2011.

抗癌和抗结核活性

衍生自苯并呋喃的化合物显示出显着的抗癌和抗结核活性。Pieters 等人(1999 年)对一系列二氢苯并呋喃木脂素和苯并呋喃的研究表明,某些衍生物对白血病和乳腺癌细胞系表现出有希望的活性。这一发现为开发新的抗肿瘤剂开辟了途径,这些抗肿瘤剂可抑制微管蛋白聚合,为新的癌症疗法奠定了基础 Pieters et al., 1999.

抗菌和抗菌特性

探索苯并呋喃衍生物的抗菌和抗菌特性是一个重要的研究领域。像 Idrees 等人(2020 年)进行的研究已经合成了具有苯并呋喃部分的化合物,这些化合物对金黄色葡萄球菌和大肠杆菌等病原体表现出相当大的体外抗菌活性。这些发现突出了这些化合物在开发新的抗菌剂以对抗耐药菌株方面的潜力 Idrees et al., 2020.

自由基清除和抗氧化活性

苯并呋喃衍生物的自由基清除和抗氧化活性也得到了研究。例如,Then 等人(2017 年)合成了表现出显着清除作用的新型化合物,证明了它们作为抗氧化剂的潜力。这些特性对于开发治疗剂以减轻氧化应激相关疾病至关重要 Then et al., 2017.

药物相似性和分子对接研究

苯并呋喃衍生物的药物相似性和分子对接研究在药物发现和开发中至关重要。Hiremath 等人(2019 年)对 2-(5-甲基-1-苯并呋喃-3-基) 乙酸的药物相似性参数和分子对接进行了全面研究。此类研究提供了对苯并呋喃衍生物药学潜力的见解,为开发具有改善的疗效和安全性特征的新药铺平了道路 Hiremath et al., 2019.

未来方向

The future directions for this compound would depend on its potential applications. Benzofuran derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . If this compound shows promising activity in preliminary studies, future research could focus on optimizing its structure for increased potency and selectivity.

属性

IUPAC Name |

methyl 2-methyl-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-9(2)8-18-11-5-6-13-12(7-11)14(10(3)19-13)15(16)17-4/h5-7H,1,8H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZWVQIUEBVUKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC(=C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

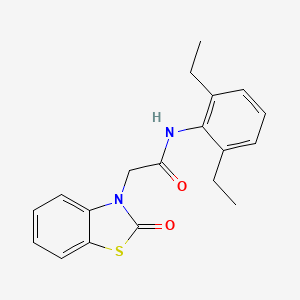

![(1S*,5R*)-3-[(5-methyl-2-furyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554775.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide](/img/structure/B5554782.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5554812.png)

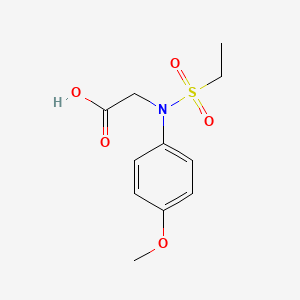

![4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5554836.png)

![2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5554850.png)

![N~1~-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5554854.png)

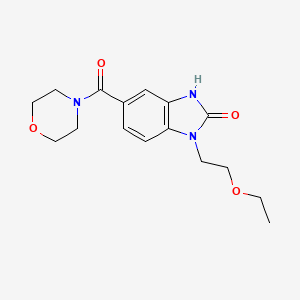

![6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554870.png)

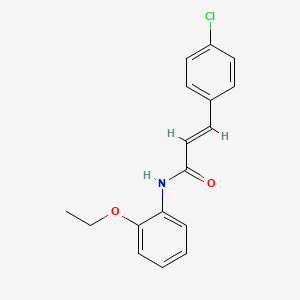

![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554879.png)